molecular formula C12H5Cl3F3N3O B3040093 2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide CAS No. 154563-46-9

2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B3040093
CAS No.: 154563-46-9
M. Wt: 370.5 g/mol
InChI Key: NLRGWKVQZPYNNM-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C19H11Cl3F3N3O and a molecular weight of 460.66 g/mol . This substance belongs to a class of pyrimidine carboxamide compounds, which are of significant interest in medicinal and pharmacological research. Pyrimidine derivatives similar to this compound have been identified as potent inhibitors of key transcription factors like NF-κB and AP-1, which are central regulators of proinflammatory proteins and cytokines . As such, this compound and its structural analogs represent valuable tools for researchers exploring novel pathways in inflammation and immune response. The presence of multiple chlorine atoms and a trifluoromethyl group on the pyrimidine ring is a common pharmacophore in drug discovery, often influencing the molecule's bioavailability and binding affinity. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3F3N3O/c13-5-1-6(14)3-7(2-5)20-10(22)8-4-19-11(15)21-9(8)12(16,17)18/h1-4H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRGWKVQZPYNNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as β-diketones and amidines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Chlorination: The chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the amidation reaction where the carboxylic acid group is converted to the carboxamide using reagents like ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as amides, thioethers, or ethers can be formed.

    Oxidation Products: Oxidized derivatives such as pyrimidine oxides.

    Reduction Products: Reduced derivatives such as pyrimidine amines.

Scientific Research Applications

2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Functional Significance :

  • The pyrimidine core is a nitrogen-containing heterocycle, often associated with biological activity in agrochemicals or pharmaceuticals.
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug design.
  • The 3,5-dichlorophenyl substituent may contribute to electron-withdrawing effects, influencing reactivity and binding interactions.

Comparison with Structurally Similar Compounds

3-Chloro-N-Phenyl-Phthalimide ()

Structure : Contains a phthalimide backbone (a fused benzene and imide ring) with chlorine at the 3-position and a phenyl group at the N-position (Fig. 2).

Property Target Compound 3-Chloro-N-Phenyl-Phthalimide
Core Heterocycle Pyrimidine (6-membered, 2 N atoms) Phthalimide (fused benzene and imide)
Substituents Cl, CF₃, carboxamide, 3,5-Cl₂Ph Cl, phenyl
Molecular Weight 370.54 g/mol ~260 g/mol (estimated)
Primary Application Hypothesized agrochemical/pharmaceutical Polymer synthesis (monomer for polyimides)

Key Differences :

  • The target compound’s pyrimidine ring offers distinct electronic properties compared to the phthalimide’s fused aromatic system.

4-[5-(3,5-Dichlorophenyl)-4,5-Dihydro-5-(Trifluoromethyl)Isoxazole-3-yl]-2-Methyl-N-[2-Oxo-2-[(2,2,2-Trifluoroethyl)Amino]Ethyl]Benzamide ()

Structure : Features an isoxazole ring (5-membered, 1 N and 1 O atom) substituted with 3,5-dichlorophenyl and trifluoromethyl groups, coupled to a benzamide moiety.

Property Target Compound Isoxazole Derivative
Core Heterocycle Pyrimidine Isoxazole
Substituents Cl, CF₃, carboxamide, 3,5-Cl₂Ph CF₃, 3,5-Cl₂Ph, benzamide, trifluoroethyl
Molecular Weight 370.54 g/mol ~600 g/mol (estimated)
Application Not explicitly stated Insecticidal/bactericidal formulations

Key Differences :

  • The isoxazole ring’s smaller size and oxygen atom may alter binding kinetics compared to the pyrimidine’s larger, nitrogen-rich structure.
  • The trifluoroethylamino group in the isoxazole derivative could improve membrane permeability, a trait absent in the target compound .

(5R)-4-[5-(3,5-Dichlorophenyl)-5-(Trifluoromethyl)-4H-Isoxazol-3-yl]-2-Methylbenzoic Acid ()

Structure : A benzoic acid derivative with a stereospecific isoxazole ring (R-configuration) bearing 3,5-dichlorophenyl and trifluoromethyl groups.

Property Target Compound Benzoic Acid Derivative
Core Heterocycle Pyrimidine Isoxazole
Functional Groups Carboxamide Carboxylic acid
Stereochemistry Not specified R-configuration
Application Not explicitly stated Racemization process (patented method)

Key Differences :

    Biological Activity

    2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The chemical formula for this compound is C12H5Cl3F3N3O. Its structure features a pyrimidine ring substituted with a trifluoromethyl group and two chlorophenyl groups, which contribute to its biological activity.

    The compound exhibits its biological effects primarily through the inhibition of specific enzyme targets involved in cellular processes. For instance, it has been shown to interact with kinases, which are crucial in signaling pathways related to cell proliferation and survival. This interaction may lead to reduced tumor growth in various cancer models.

    Anticancer Activity

    Research indicates that this compound demonstrates potent anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism involves the modulation of signaling pathways associated with cancer cell survival and proliferation.

    Cell Line IC50 (µM) Mechanism
    HeLa (cervical cancer)0.75Inhibition of cell cycle progression
    A549 (lung cancer)1.25Induction of apoptosis
    MCF-7 (breast cancer)0.50Targeting estrogen receptor signaling

    Antimicrobial Activity

    In addition to its anticancer effects, the compound has shown antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

    Bacterial Strain MIC (µg/mL) Comparison
    Staphylococcus aureus12.5Less effective than ciprofloxacin
    Escherichia coli25Comparable to standard treatments

    Study 1: Antitumor Efficacy

    In a study published by MDPI, the compound was tested on various human cancer cell lines. The results demonstrated significant inhibition of cell growth in HeLa cells, with an IC50 value indicating high potency against cervical cancer cells . The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

    Study 2: Antimicrobial Testing

    Another investigation focused on the antimicrobial activity of this pyrimidine derivative against clinically relevant pathogens. The findings revealed that it possesses selective antibacterial properties, particularly against Gram-positive bacteria . This suggests potential applications in treating infections caused by resistant strains.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide
    Reactant of Route 2
    Reactant of Route 2
    2-chloro-N-(3,5-dichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.